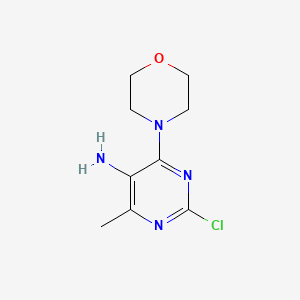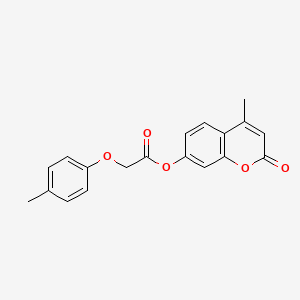![molecular formula C14H14O5 B12120818 Propanoic acid, 3-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester CAS No. 1152556-16-5](/img/structure/B12120818.png)
Propanoic acid, 3-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester is a complex organic compound known for its unique structural features and diverse applications This compound belongs to the class of esters, characterized by the presence of a propanoic acid moiety linked to a benzopyran ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol. One common method includes the activation of the carboxylic acid group using a coupling reagent such as N,N’-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC), followed by the addition of methanol to form the ester linkage.
Activation of Carboxylic Acid: The carboxylic acid is activated using CDI or DCC in an anhydrous solvent like dichloromethane.
Esterification: Methanol is added to the activated carboxylic acid, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to complete the esterification process.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzopyran ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the structure, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions (e.g., basic or acidic environments).
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or partially reduced intermediates.
Substitution: Various substituted esters or benzopyran derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, the compound’s chromene moiety is of particular interest due to its presence in many bioactive natural products. It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine
The compound is investigated for its potential therapeutic applications. The chromene structure is a common motif in many pharmacologically active compounds, making this ester a valuable candidate for drug development and medicinal chemistry studies.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals, dyes, and polymers. Its photoactive properties make it suitable for applications in materials science and photochemistry.
Mécanisme D'action
The mechanism by which propanoic acid, 3-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester exerts its effects is largely dependent on its interaction with molecular targets. The chromene moiety can interact with various enzymes and receptors, modulating biological pathways. For example, it may inhibit oxidative stress by scavenging free radicals or modulate inflammatory pathways by interacting with specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: A structurally similar compound with a benzopyran ring, known for its anticoagulant properties.
Chromone: Another benzopyran derivative with diverse biological activities.
Flavonoids: A large class of naturally occurring compounds with a benzopyran core, known for their antioxidant and anti-inflammatory properties.
Uniqueness
Propanoic acid, 3-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester is unique due to its specific ester linkage and the presence of a propanoic acid moiety. This structural feature distinguishes it from other benzopyran derivatives and contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
1152556-16-5 |
|---|---|
Formule moléculaire |
C14H14O5 |
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
methyl 3-(4-methyl-2-oxochromen-7-yl)oxypropanoate |
InChI |
InChI=1S/C14H14O5/c1-9-7-14(16)19-12-8-10(3-4-11(9)12)18-6-5-13(15)17-2/h3-4,7-8H,5-6H2,1-2H3 |
Clé InChI |
FDBSYVMRWHTWCH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12120752.png)
![6-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12120755.png)

![2-(3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12120765.png)

![1-(4-Methyl-pyrazolo[5,1-c][1,2,4]triazin-3-yl)-ethanone](/img/structure/B12120775.png)

![6,7,9,10-Tetraazaspiro[4.5]decane-8-thione](/img/structure/B12120794.png)
![Methyl 3-[(morpholine-4-sulfonyl)amino]-3-phenylpropanoate](/img/structure/B12120797.png)
![methyl 2-amino-1-(2,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12120798.png)
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12120813.png)
